

Application Notes: In Vitro Characterization of AZD3965

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Compound of Interest

Compound Name: AZD3965

Cat. No.: B1666217

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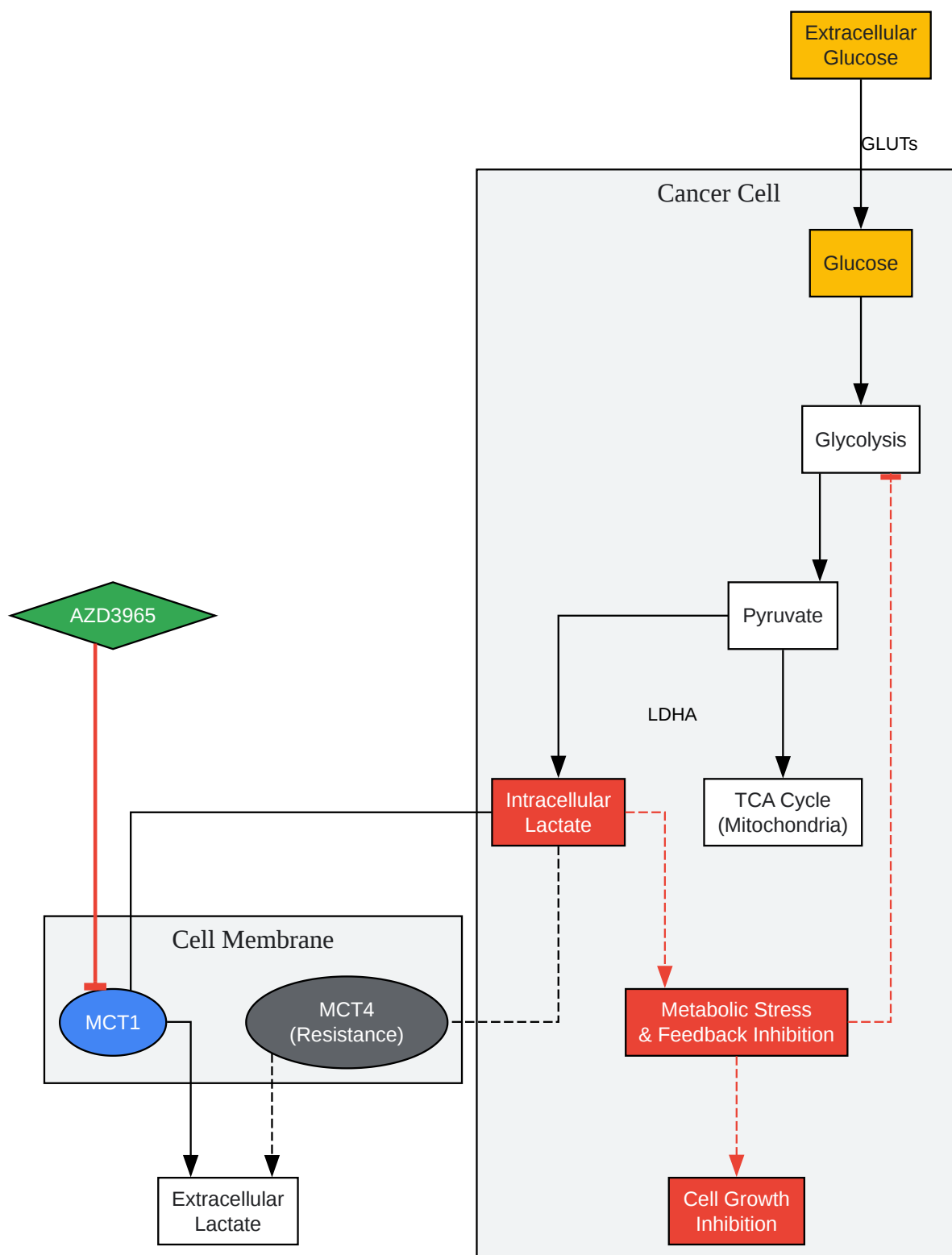
Introduction

AZD3965 is a first-in-class, potent, and selective inhibitor of Monocarboxylate Transporter 1 (MCT1), a key protein involved in lactate transport across the cell membrane.[1] It also demonstrates activity against MCT2, but is highly selective over MCT3 and MCT4.[2][3] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg Effect." [4] This metabolic phenotype leads to the production of large amounts of lactate, which must be exported from the cell to prevent intracellular acidification and maintain a high glycolytic rate.[4][5] MCT1 is a primary transporter responsible for this lactate efflux.[5] By inhibiting MCT1, **AZD3965** blocks lactate transport, leading to intracellular lactate accumulation, disruption of cellular metabolism, and subsequent inhibition of cancer cell proliferation and survival.[2][6] These application notes provide detailed protocols for evaluating the in vitro effects of **AZD3965** on cancer cell lines.

Mechanism of Action

AZD3965 targets the metabolic vulnerability of cancer cells reliant on glycolysis. Inhibition of MCT1-mediated lactate efflux leads to an increase in intracellular lactate.[6][7] This accumulation can cause feedback inhibition of key glycolytic enzymes, such as phosphofructokinase, and an increase in glycolytic intermediates.[8] The disruption of the lactate shuttle ultimately results in metabolic stress, which can lead to cytostasis and, in some cases, cell death.[2][8] The sensitivity of cell lines to **AZD3965** is often correlated with high

expression of MCT1 and low or absent expression of the alternative lactate transporter, MCT4, which has been identified as a potential resistance mechanism.[2][3]



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Caption: Mechanism of **AZD3965** action on cancer cell metabolism.

Quantitative Data Summary

The potency of **AZD3965** varies across different cancer cell lines and is dependent on the specific assay conditions. The tables below summarize key quantitative metrics reported in preclinical studies.

Table 1: **AZD3965** Potency in Cell Proliferation and Viability Assays

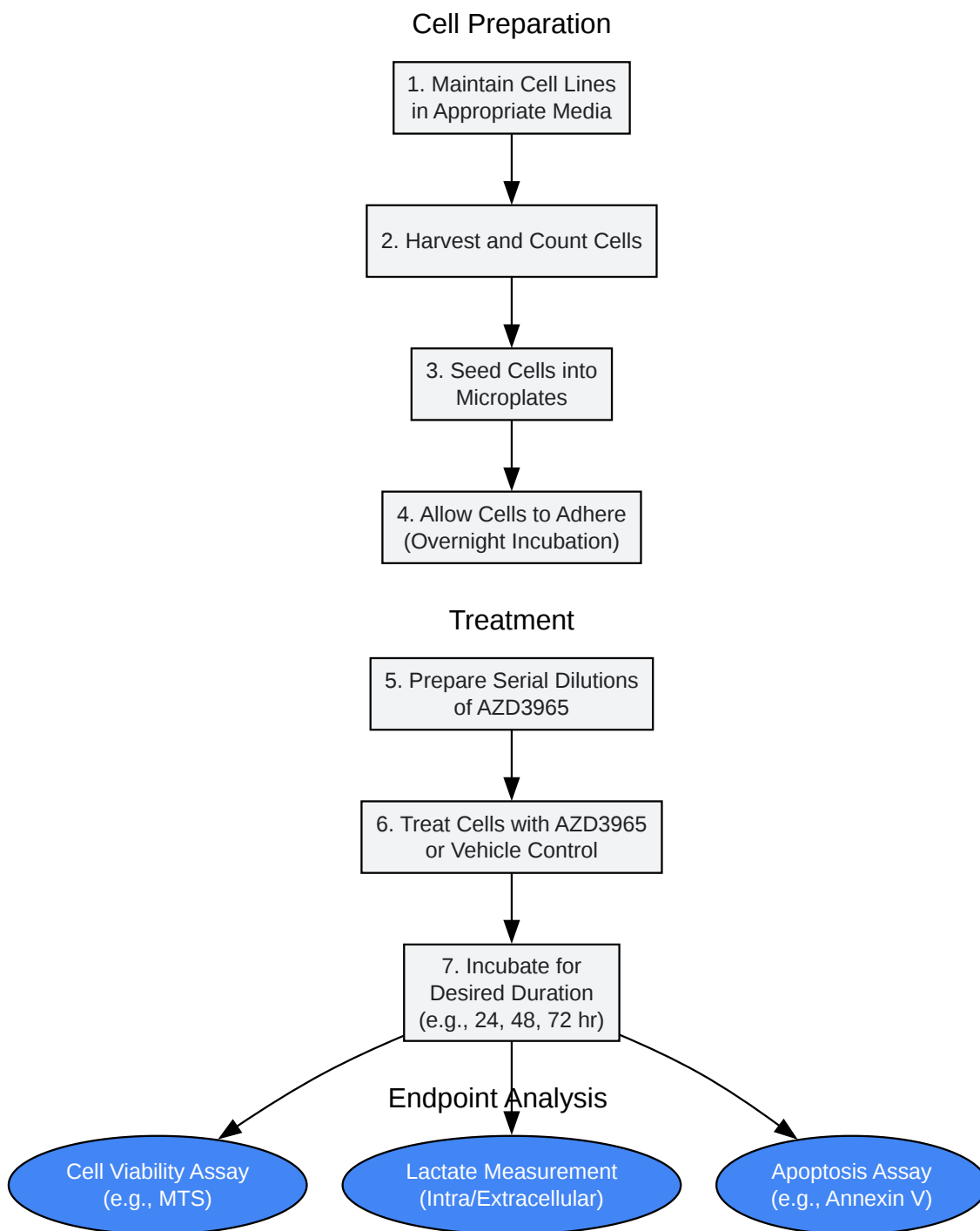
Cell Line	Cancer Type	Assay Duration	IC50 / GI50 (nM)	Notes
Raji	Burkitt's Lymphoma	72 hr	<100	Highly sensitive; MCT1 positive, MCT4 negative. [2]
SU-DHL-10	Diffuse Large B-cell Lymphoma	72 hr	<100	Highly sensitive. [2]
WSU-DLCL-2	Diffuse Large B-cell Lymphoma	72 hr	<100	Highly sensitive. [2]
4T1	Murine Breast Cancer	Not Specified	22.2 ± 4.57	Potent inhibition of cell growth observed. [9]
HBL-1	Diffuse Large B-cell Lymphoma	72 hr	>100	Relatively resistant; expresses both MCT1 and MCT4. [2]
HT	Diffuse Large B-cell Lymphoma	72 hr	>100	Relatively resistant; expresses both MCT1 and MCT4. [2]
CA46	Burkitt's Lymphoma	72 hr	3 - 39	Potently inhibited proliferation. [8]

Table 2: **AZD3965** Potency in Lactate Transport Assays

Cell Line	Cancer Type	Assay Type	IC50 (nM)	Notes
Raji	Burkitt's Lymphoma	Lactate Efflux (LC-MS)	5.12	Measured in spent media 4 hr post-treatment. [2][5]
4T1	Murine Breast Cancer	L-lactate Uptake	17.0 ± 3.6	Demonstrates inhibition of lactate import.[9]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the in vitro effects of **AZD3965**.



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Caption: General experimental workflow for in vitro **AZD3965** assays.

Protocol 1: Cell Viability/Proliferation Assay (MTS-based)

This protocol is adapted from methods used to assess the effect of **AZD3965** on cell proliferation, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).^[2]

Objective: To determine the dose-dependent effect of **AZD3965** on the viability and proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well clear-bottom cell culture plates
- **AZD3965** (stock solution in DMSO)
- Vehicle control (DMSO)
- MTS reagent (e.g., CellTiter 96 AQueous One Solution)
- Multichannel pipette
- Plate reader capable of measuring absorbance at 490 nm

Procedure:

- Cell Seeding:
 - Harvest cells during their logarithmic growth phase.
 - Perform a cell count and determine viability (e.g., using Trypan Blue).
 - Seed cells into a 96-well plate at a density that allows for logarithmic growth throughout the 72-hour assay period (typically 2,000-10,000 cells per well in 100 μ L of medium).

- Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.
- Compound Treatment:
 - Prepare serial dilutions of **AZD3965** in complete medium. A typical concentration range is 0.1 nM to 10,000 nM.^[4]
 - Also prepare a vehicle control (DMSO) at the same final concentration as the highest **AZD3965** dose.
 - Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate **AZD3965** dilution or vehicle control.
 - Note: Some studies utilize daily dosing for 72 hours, which may yield a stronger cytotoxic effect compared to a single dose.^[4]
- Incubation:
 - Incubate the treated plates for 72 hours at 37°C, 5% CO₂.
- MTS Assay:
 - Add 20 µL of the MTS reagent directly to each well.
 - Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time will depend on the metabolic activity of the cell line and should be optimized.
 - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (medium-only wells) from all measurements.
 - Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% viability).
 - Plot the % viability against the log-transformed concentration of **AZD3965**.

- Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value using non-linear regression analysis.

Protocol 2: Extracellular Lactate Efflux Assay

This protocol describes the quantification of lactate exported from cells into the culture medium, a direct measure of MCT1 activity.[\[4\]](#)[\[10\]](#)

Objective: To measure the effect of **AZD3965** on lactate efflux from cancer cells.

Materials:

- Cancer cell line of interest
- 48-well or 24-well cell culture plates
- Complete cell culture medium and serum-free medium
- **AZD3965** (stock solution in DMSO)
- Vehicle control (DMSO)
- Commercial colorimetric lactate assay kit (e.g., from Spinreact, Eton Bioscience)[\[4\]](#)[\[10\]](#)
- Microcentrifuge
- Plate reader

Procedure:

- Cell Seeding:
 - Seed cells in triplicate in a 48-well plate at a high density (e.g., 7.5×10^4 cells/well) and allow them to adhere overnight.[\[4\]](#)
- Compound Treatment:
 - The next day, gently remove the complete medium.

- Wash the cells once with PBS or serum-free medium.
- Add fresh medium (serum-free medium is often used to reduce background) containing the desired concentrations of **AZD3965** (e.g., 0.1 nM to 10,000 nM) or vehicle control.[4]
- Sample Collection:
 - Incubate the plate for a defined period (e.g., 4, 24, or 48 hours).[4][5]
 - At the end of the incubation, carefully collect the culture medium from each well.
 - Centrifuge the collected medium at a low speed to pellet any detached cells or debris.
 - Transfer the supernatant to a new tube and store it at -80°C until analysis.
- Lactate Quantification:
 - Thaw the samples on ice.
 - Quantify the lactate concentration in the medium using a commercial colorimetric lactate assay kit, following the manufacturer's instructions precisely.[4]
 - This typically involves creating a standard curve with known lactate concentrations.
- Data Analysis:
 - Use the standard curve to determine the lactate concentration in each sample.
 - To normalize for cell number, a parallel plate can be set up and cell viability/number can be determined at the end of the experiment (e.g., using MTS or cell counting).
 - Plot the extracellular lactate concentration against the **AZD3965** concentration.
 - Calculate the IC₅₀ for lactate efflux inhibition.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to determine if the growth-inhibitory effects of **AZD3965** are due to the induction of apoptosis. Sequential treatment with **AZD3965** followed by a cytotoxic agent like

doxorubicin has been shown to increase apoptosis.[2]

Objective: To quantify the induction of apoptosis in cancer cells following treatment with **AZD3965**, alone or in combination.

Materials:

- Cancer cell line of interest
- 6-well or 12-well cell culture plates
- **AZD3965** and/or other compounds (e.g., doxorubicin)
- Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
- Binding Buffer (provided with the kit)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 12-well plates at an appropriate density (e.g., 0.5×10^6 cells/well).[2]
 - Allow cells to adhere overnight.
 - Treat cells with **AZD3965** (e.g., 100 nM) or vehicle control. For combination studies, a sequential dosing regimen may be effective (e.g., pre-treatment with **AZD3965** for 24 hours, followed by the addition of a second agent).[2]
 - Incubate for the desired duration (e.g., 48-72 hours).
- Cell Harvesting:
 - Collect both floating and adherent cells. For adherent cells, use a gentle enzyme-free dissociation buffer or trypsin, being careful not to over-digest.
 - Combine the cells and pellet them by centrifugation (e.g., $300 \times g$ for 5 minutes).

- Wash the cells twice with cold PBS.
- Staining:
 - Resuspend the cell pellet in 100 μ L of 1X Binding Buffer.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (volumes may vary depending on the kit).
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry:
 - Analyze the samples on a flow cytometer within one hour of staining.
 - Set up appropriate gates to distinguish between:
 - Viable cells (Annexin V- / PI-)
 - Early apoptotic cells (Annexin V+ / PI-)
 - Late apoptotic/necrotic cells (Annexin V+ / PI+)
 - Necrotic cells (Annexin V- / PI+)
- Data Analysis:
 - Quantify the percentage of cells in each quadrant.
 - Compare the percentage of apoptotic cells (early + late) in **AZD3965**-treated samples to the vehicle-treated controls.
 - Represent the data using bar graphs.

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